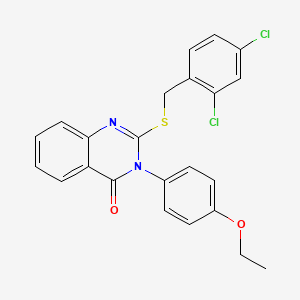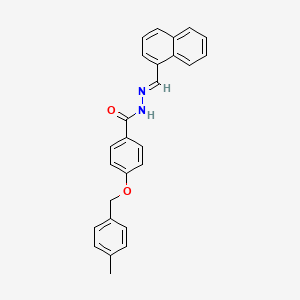
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with a 2,4-dichlorobenzylthio group and a 4-ethoxyphenyl group. Quinazolinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2,4-dichlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 2,4-dichlorobenzylthiol.
Attachment of the 4-ethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinazolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or other reducing agents.
Substitution: Halides, thiols, amines, palladium catalysts, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives or dechlorinated products.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes, enzyme inhibition, and receptor binding.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving quinazolinone derivatives.
Industrial Applications: It may be explored for use in the development of new materials, catalysts, or chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2,4-dichlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one: Similar structure but lacks the 4-ethoxy group.
2-((2,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Similar structure but has a methoxy group instead of an ethoxy group.
2-((2,4-dichlorobenzyl)thio)-3-(4-hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but has a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the 4-ethoxyphenyl group in 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one may confer unique properties, such as enhanced lipophilicity, altered binding affinity to biological targets, and distinct pharmacokinetic profiles compared to its analogs.
Eigenschaften
Molekularformel |
C23H18Cl2N2O2S |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-2-29-18-11-9-17(10-12-18)27-22(28)19-5-3-4-6-21(19)26-23(27)30-14-15-7-8-16(24)13-20(15)25/h3-13H,2,14H2,1H3 |
InChI-Schlüssel |
YSHXZNUOLGHDPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)
![[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12019008.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B12019012.png)

![3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12019024.png)

![7-butan-2-yl-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019037.png)


![3-(4-chlorophenyl)-2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B12019047.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019048.png)
